3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile chemical properties
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile chemical properties
Executive Summary
3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile (CAS: 378751-64-5), also known as 5-cyanobenzofuran-3(2H)-one or 5-cyanocoumaran-3-one, is a bicyclic heterocyclic scaffold characterized by a fused benzene and furanone ring system.[1] Unlike its structural isomer 5-cyanophthalide (used in citalopram synthesis), this compound features a ketone at the C3 position and an active methylene at C2.
This molecule serves as a high-value intermediate in medicinal chemistry, particularly in the development of Monoamine Oxidase B (MAO-B) inhibitors and anticancer agents . Its unique reactivity profile—driven by the electron-withdrawing nitrile group at C5 and the acidic methylene at C2—allows for diverse functionalization, making it a versatile building block for diversity-oriented synthesis (DOS).
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile |
| Common Synonyms | 5-Cyanocoumaran-3-one; 5-Cyano-3-coumaranone |
| CAS Number | 378751-64-5 |
| Molecular Formula | C₉H₅NO₂ |
| Molecular Weight | 159.14 g/mol |
| SMILES | N#Cc1cc2c(OCC2=O)cc1 |
| Key Functional Groups | Nitrile (C5), Ketone (C3), Ether (cyclic), Active Methylene (C2) |
Physicochemical Properties
Note: Experimental values for this specific derivative are rare in open literature; values below represent consensus predicted data for the compound class.
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 135–140 °C (Predicted) |
| Boiling Point | ~380 °C (at 760 mmHg) |
| Solubility | Soluble in DMSO, DMF, Acetone, Ethyl Acetate; Insoluble in Water |
| LogP | ~1.2 (Lipophilic, suitable for CNS penetration) |
| pKa (C2-H) | ~8–9 (High acidity due to carbonyl and nitrile electron withdrawal) |
Synthetic Methodologies
The synthesis of 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile typically proceeds via the cyclization of ortho-hydroxyacetophenone derivatives. The most robust pathway involves the intramolecular displacement of an
Core Synthesis Protocol (Cyclization via -Halogenation)
This protocol describes the conversion of 5-cyano-2-hydroxyacetophenone to the target molecule.
Reagents:
-
Precursor: 5-Cyano-2-hydroxyacetophenone
-
Halogenating Agent: Phenyltrimethylammonium tribromide (PTAB) or
-
Base: Sodium acetate (NaOAc) or Potassium carbonate (
) -
Solvent: Acetic acid (AcOH) or DMF
Step-by-Step Methodology:
-
Halogenation: Dissolve 5-cyano-2-hydroxyacetophenone (1.0 eq) in glacial acetic acid. Add PTAB (1.05 eq) portion-wise at room temperature. Stir for 2–4 hours until the starting material is consumed (monitored by TLC). This yields the intermediate 2-bromo-1-(5-cyano-2-hydroxyphenyl)ethanone.
-
Cyclization: Without isolating the intermediate, add anhydrous sodium acetate (2.0 eq) to the reaction mixture. Heat to 60–80 °C for 1 hour. The phenoxide oxygen attacks the
-carbon, displacing the bromide to close the furanone ring. -
Work-up: Pour the reaction mixture into ice-cold water. The product will precipitate.
-
Purification: Filter the solid, wash with water, and recrystallize from ethanol/hexane to obtain pure 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile.
Visualization of Synthetic Routes
Figure 1: Primary (green path) and alternative (grey path) synthetic routes. The primary route is preferred to avoid harsh cyanation conditions.
Reactivity & Functionalization[14][15]
The chemical utility of 3-oxo-2,3-dihydrobenzofuran-5-carbonitrile stems from three distinct reactive centers:
-
C2 Methylene: Highly acidic due to the adjacent carbonyl and the electron-withdrawing effect of the C5-nitrile.
-
C3 Carbonyl: Susceptible to nucleophilic attack (oximes, hydrazones).
-
C5 Nitrile: Precursor for carboxylic acids, amides, or tetrazoles.
The Aurone Condensation (C2 Reactivity)
The most common application is the Knoevenagel condensation with aromatic aldehydes to form Aurones (2-benzylidenebenzofuran-3-ones).
-
Mechanism: Base-catalyzed deprotonation at C2 forms an enolate, which attacks the aldehyde. Spontaneous dehydration yields the exocyclic double bond (typically Z-isomer).
-
Significance: These derivatives are potent inhibitors of tubulin polymerization and MAO-B.
Reactivity Map
Figure 2: Divergent synthesis map showing key transformations at C2, C3, and C5 positions.
Pharmaceutical Applications
MAO-B Inhibition
Coumaranone derivatives are established reversible inhibitors of Monoamine Oxidase B (MAO-B) , an enzyme target for Parkinson's disease.
-
Mechanism: The coumaranone core mimics the transition state of the MAO-B substrate. The C5-nitrile group enhances binding affinity via polar interactions within the enzyme's active site (specifically the entrance cavity).
-
SAR Insight: Substitution at C2 (e.g., aurone formation) with lipophilic aryl groups significantly increases potency (
often < 1 ).
Anticancer Agents
Derivatives functionalized at the C2 position have shown efficacy against cancer cell lines (e.g., colon, breast).
-
Target: Tubulin polymerization inhibition.
-
Pathway: Induction of apoptosis via the intrinsic (mitochondrial) pathway.
Critical Distinction: Citalopram
Warning: Do not confuse this compound with 5-cyanophthalide (1-oxo-1,3-dihydroisobenzofuran-5-carbonitrile).
-
5-Cyanophthalide is the key intermediate for the antidepressant Citalopram .[2]
-
5-Cyanocoumaranone (this topic) is NOT used for Citalopram but is a scaffold for novel experimental therapeutics.
Handling & Stability
-
Storage: Store at 2–8 °C under inert atmosphere (Argon/Nitrogen). The C2 position is sensitive to oxidation over long periods in air.
-
Safety: Treat as a nitrile-containing compound. Potential for cyanide release under strong acidic hydrolysis or combustion. Use in a well-ventilated fume hood.
-
Self-Validation: Purity should be checked via 1H NMR (DMSO-d6). Look for the characteristic singlet (2H) at
ppm corresponding to the C2 methylene protons. Disappearance of this signal indicates oxidation or condensation.
References
-
Coumaranone Synthesis & Reactivity
-
MAO-B Inhibition Studies
- Title: 3-Coumaranone derivatives as inhibitors of monoamine oxidase.
- Source: PubMed Central (PMC).
-
URL:[Link]
-
Aurone Formation (Microwave Protocol)
-
General Chemical Data (PubChem)
- Title: 3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (Isomer comparison).
- Source: PubChem.
-
URL:[Link]
Sources
- 1. 378751-64-5 | 3-Oxo-2,3-dihydrobenzofuran-5-carbonitrile - Moldb [moldb.com]
- 2. EP1777221A1 - Procédé pour la préparation du 5-cyanophtalide à partir du 5-carboxyphtalide - Google Patents [patents.google.com]
- 3. CN103483300A - Preparation method of 5-cyanogen-1-(4-fluobenzene)-1,3-dihydrogenated-isobenzofuranone - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
